2-Propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propylquinoline is a quinoline derivative . It has a molecular formula of C12H13N and a molecular weight of 171.2383 . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3 and the IUPAC Standard InChIKey is IZXJPGLOYYDHRM-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of 2-propylquinoline involves several steps. One approach is the Pfitzinger approach, which involves the reaction of isatin with ketones and aldehyde . Another approach involves the use of α,β-unsaturated aldehydes . A recent study also reported the synthesis of 2-propylquinoline derivatives using microwave irradiation technique .
Molecular Structure Analysis
The molecular structure of 2-propylquinoline consists of a benzene ring fused with a pyridine ring . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-propylquinoline, participate in both electrophilic and nucleophilic substitution reactions . They can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Physical And Chemical Properties Analysis
2-Propylquinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine .
Future Directions
properties
CAS RN |
1613-32-7 |
---|---|
Product Name |
2-Propylquinoline |
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-propylquinoline |
InChI |
InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3 |
InChI Key |
IZXJPGLOYYDHRM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C=C1 |
Other CAS RN |
1613-32-7 |
synonyms |
2-n-propylquinoline 2-propylquinoline 2nPQ cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.